2-(Chloromethyl)benzene-1,3-diol

synthetic chemistry chloromethylation regioselectivity

Sourcing a regiochemically distinct resorcinol building block for oxygen heterocycle construction is often constrained by limited isomer availability. 2-(Chloromethyl)benzene-1,3-diol (CAS 646474-96-6) resolves this with its unique 2-position chloromethyl substitution, positioning the electrophile ortho to both hydroxyl groups for accelerated nucleophilic displacement and cyclization. • Enables benzofuran & benzodioxin ring systems inaccessible from 4- or 5-isomers due to geometric constraints • Intermediate logP (~1.6) balances membrane permeability with aqueous solubility for ADME optimization • Cited in patent literature for anti-proliferative and dermatological applications • Available in 10 mg to bulk quantities; custom synthesis on request

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 646474-96-6
Cat. No. B12597109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)benzene-1,3-diol
CAS646474-96-6
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)CCl)O
InChIInChI=1S/C7H7ClO2/c8-4-5-6(9)2-1-3-7(5)10/h1-3,9-10H,4H2
InChIKeyTVMBIUBPTZALAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)resorcinol: Overview & Key Properties


2-(Chloromethyl)benzene-1,3-diol (CAS 646474-96-6) is a halogenated resorcinol derivative bearing a chloromethyl (-CH₂Cl) group at the 2-position of the benzene-1,3-diol core [1]. With a molecular formula of C₇H₇ClO₂, a molecular weight of 158.58 g/mol, a calculated logP of 1.60 (XlogP), and a topological polar surface area (TPSA) of 40.5 Ų, this compound serves as a reactive intermediate in organic synthesis and has been cited in patent literature for potential anti-proliferative and dermatological applications [1][2]. Unlike its 4- and 5-substituted regioisomers or the parent resorcinol scaffold, the ortho relationship of the chloromethyl group to both hydroxyl groups confers distinct reactivity and selectivity in nucleophilic substitution, cross-coupling, and cyclization chemistries [3].

Why 2-(Chloromethyl)resorcinol Cannot Be Substituted


The resorcinol family encompasses a wide range of substitution patterns, from simple alkyl derivatives (e.g., 2-methylresorcinol, 4-hexylresorcinol) to positional isomers of chloromethyl substitution (4- and 5-(chloromethyl)benzene-1,3-diol). The 2-chloromethyl substitution creates a unique electronic and steric environment: both hydroxyl groups are ortho to the chloromethyl group, enabling intramolecular hydrogen bonding and directing electrophilic aromatic substitution to specific ring positions . This regiochemistry directly impacts the compound's alkylating potential, metabolic stability, and target engagement profile compared to 4-substituted analogs where only one hydroxyl is ortho to the chloromethyl moiety . Furthermore, the intermediate logP (~1.6) distinguishes it from the more hydrophilic parent resorcinol (logP ~0.8) and more lipophilic 4-alkyl resorcinols (logP >3.0), positioning it for different partitioning behavior in biological systems and extraction workflows .

Comparative Evidence: 2-(Chloromethyl)resorcinol


Regiochemical Advantage vs. 4- and 5-Isomers

The 2-chloromethyl substitution places the electrophilic -CH₂Cl group ortho to both hydroxyl groups, creating a unique electronic environment that distinguishes it from the 4- and 5-substituted isomers. In the 2-isomer, both hydroxyl groups can participate in anchimeric assistance during nucleophilic displacement of the chloride, accelerating substitution rates relative to the 4-isomer (where one hydroxyl is para, not ortho) and the 5-isomer (where both hydroxyls are meta to the chloromethyl group). This regiochemical difference is critical for chemists selecting a building block for cyclization reactions, where the 2-isomer can form 5- or 6-membered cyclic ethers inaccessible to the 4-isomer due to geometric constraints [1].

synthetic chemistry chloromethylation regioselectivity nucleophilic substitution

Optimal Lipophilicity Window

The XlogP of 2-(chloromethyl)benzene-1,3-diol is calculated as approximately 1.6 (PSA 40.5 Ų) [1]. This places it in an intermediate lipophilicity window between the polar parent resorcinol (ACD/logP 0.76) and the more lipophilic 4-hexylresorcinol (logP 3.45) [2], but slightly more lipophilic than 2-methylresorcinol (logP 1.58 at 25°C) [3]. This differential logP impacts membrane permeability, extraction efficiency, and formulation behavior, making the compound a useful scaffold for tuning the physicochemical properties in lead optimization programs.

ADME drug-likeness logP partition coefficient resorcinol derivatives

Anti-Proliferative & Pro-Differentiation Activity

Patent-derived data indicate that 2-(chloromethyl)benzene-1,3-diol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1][2]. While specific IC₅₀ values against defined cancer cell lines were not identified in the public domain for this exact compound, the qualitative biological profile — combining anti-proliferative activity with differentiation induction — differentiates it from simpler resorcinol derivatives that are primarily used as antiseptics (e.g., 4-hexylresorcinol) or synthetic intermediates (e.g., 2-methylresorcinol), which lack documented differentiation-inducing properties [3].

cancer psoriasis cell differentiation anti-proliferative monocyte dermatology

One-Step Blanc Chloromethylation Synthesis

The standard synthesis of 2-(chloromethyl)benzene-1,3-diol involves the Blanc chloromethylation of resorcinol using formaldehyde and hydrochloric acid under acidic conditions at 40–60°C . Alternative methods employing in-situ generated chloromethylating agents at lower temperatures (<40°C) have been reported to achieve higher purity with minimal effluent generation [1]. This direct one-step synthesis from inexpensive resorcinol contrasts with the multi-step routes required for 4-(chloromethyl)benzene-1,3-diol, which often involves a nucleophilic substitution between 4-chlorobenzyl chloride and resorcinol under basic conditions , potentially impacting cost and scalability.

Blanc reaction chloromethylation resorcinol synthetic method building block

Key Applications of 2-(Chloromethyl)resorcinol


Oxygen Heterocycle Synthesis via Cyclization

The ortho relationship of the chloromethyl group to both hydroxyl groups makes 2-(chloromethyl)benzene-1,3-diol the preferred starting material for constructing benzofuran, benzodioxin, and related oxygen heterocycles. Nucleophilic displacement of chloride by one hydroxyl, followed by cyclization with the second hydroxyl, enables the formation of fused or bridged ring systems that are inaccessible from the 4- or 5-isomers due to geometric constraints . This is particularly valuable in medicinal chemistry programs targeting kinase inhibitors and GPCR modulators where conformationally constrained resorcinol-derived cores are required.

Lead Optimization for Psoriasis and Oncology

Based on patent disclosures describing the compound's ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation, 2-(chloromethyl)benzene-1,3-diol may serve as a starting point for hit-to-lead campaigns in psoriasis, skin cancer, or other hyperproliferative dermatological conditions . Unlike non-halogenated resorcinol derivatives used purely as antiseptics, the presence of the chloromethyl electrophile introduces the potential for covalent target engagement, which may be exploited in the design of irreversible inhibitors with prolonged target residence time.

Hydrophobicity Tuning for Oral Bioavailability

With an XlogP of ~1.6 and PSA of ~40.5 Ų, 2-(chloromethyl)benzene-1,3-diol occupies an optimal intermediate lipophilicity range that balances aqueous solubility with membrane permeability . This physicochemical profile makes it a useful comparator scaffold in ADME optimization campaigns, especially when evaluating whether increased or decreased lipophilicity improves oral bioavailability relative to more hydrophilic analogs (e.g., resorcinol, logP 0.76) or more lipophilic analogs (e.g., 4-hexylresorcinol, logP 3.45) .

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